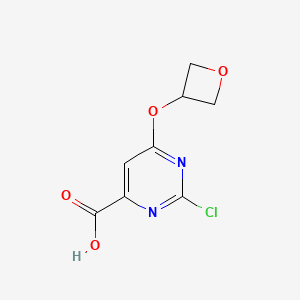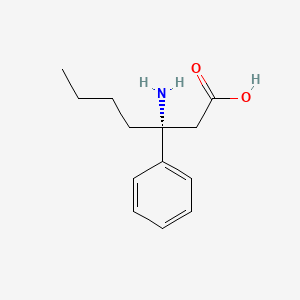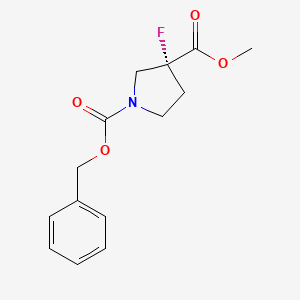![molecular formula C6H12O4 B13900829 4-[(Methoxycarbonyl)oxy]butan-1-ol CAS No. 140947-74-6](/img/structure/B13900829.png)
4-[(Methoxycarbonyl)oxy]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Methoxycarbonyl)oxy]butan-1-ol, also known as 4-hydroxybutyl methyl carbonate, is an organic compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . This compound is characterized by the presence of a hydroxyl group and a methoxycarbonyl group attached to a butane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methoxycarbonyl)oxy]butan-1-ol typically involves the reaction of butane-1,4-diol with dimethyl carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbonate ester, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and catalysts to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Methoxycarbonyl)oxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-[(Methoxycarbonyl)oxy]butanal.
Reduction: Formation of 4-[(Hydroxycarbonyl)oxy]butan-1-ol.
Substitution: Formation of various substituted butanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(Methoxycarbonyl)oxy]butan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(Methoxycarbonyl)oxy]butan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxycarbonyl group can undergo hydrolysis, releasing methanol and carbon dioxide, which can further participate in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybutyl acetate: Similar structure but with an acetate group instead of a methoxycarbonyl group.
4-Hydroxybutyl benzoate: Contains a benzoate group instead of a methoxycarbonyl group.
4-Hydroxybutyl propionate: Features a propionate group instead of a methoxycarbonyl group.
Uniqueness
4-[(Methoxycarbonyl)oxy]butan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a hydroxyl and a methoxycarbonyl group allows for versatile chemical transformations and interactions with biological molecules .
Eigenschaften
CAS-Nummer |
140947-74-6 |
|---|---|
Molekularformel |
C6H12O4 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
4-hydroxybutyl methyl carbonate |
InChI |
InChI=1S/C6H12O4/c1-9-6(8)10-5-3-2-4-7/h7H,2-5H2,1H3 |
InChI-Schlüssel |
LYFFZMBJYLSUTF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)










![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)
